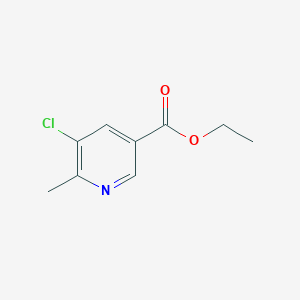
Ethyl 5-chloro-6-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-6-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the nicotinic acid ring, with an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-methylnicotinate typically involves the esterification of 5-chloro-6-methylnicotinic acid with ethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the continuous addition of 5-chloro-6-methylnicotinic acid and ethanol into the reactor, with the catalyst being added in a controlled manner. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-chloro-6-methylnicotinic acid.
Reduction: 5-chloro-6-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Ethyl 5-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with nicotinic acid derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
作用机制
The mechanism of action of Ethyl 5-chloro-6-methylnicotinate is primarily based on its ability to interact with biological molecules through its ester and chlorine functional groups. The compound can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in various biochemical pathways. The chlorine atom can also facilitate interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.
相似化合物的比较
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group. Used in topical preparations for muscle and joint pain.
Ethyl 2-chloro-6-methylnicotinate: Similar structure but with the chlorine atom at the 2nd position. Used in different chemical syntheses.
Uniqueness: Ethyl 5-chloro-6-methylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinic acid ring, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific synthetic pathways and applications that other similar compounds may not be suitable for.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
ethyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |
InChI 键 |
KXQPGKVSELHGKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


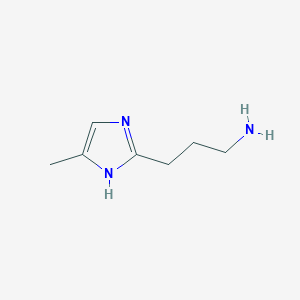
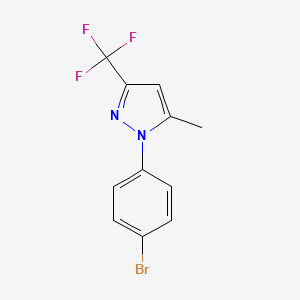
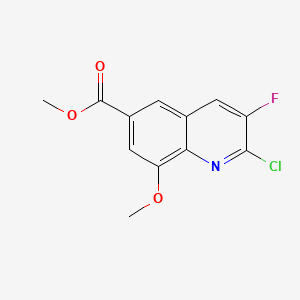
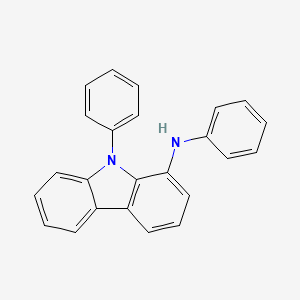
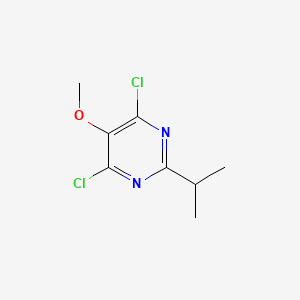
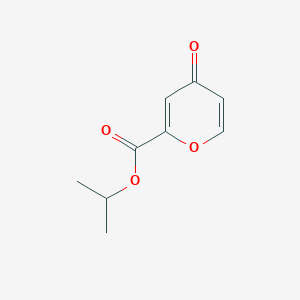
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
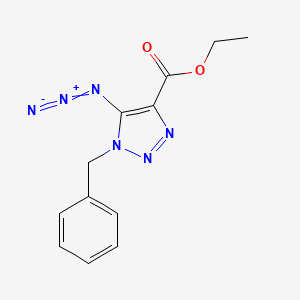
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
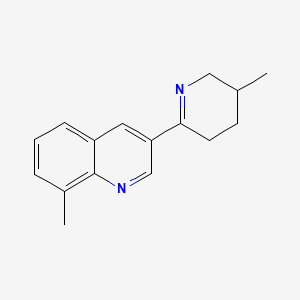
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
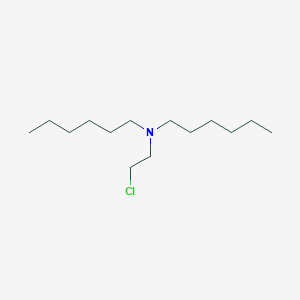
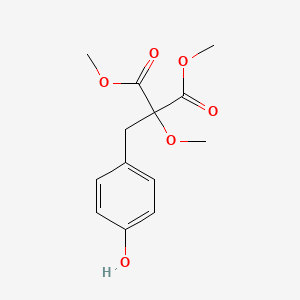
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
